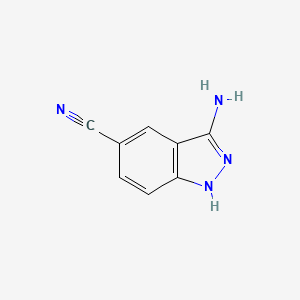

3-Amino-1H-indazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 . It is a white to yellow solid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 3-Amino-1H-indazole-5-carbonitrile and similar compounds has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 3-Amino-1H-indazole-5-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-1-2-7-6 (3-5)8 (10)12-11-7/h1-3H, (H3,10,11,12) . This compound is a part of the indazole family, which are important nitrogen-containing heterocyclic compounds .Chemical Reactions Analysis

Indazole derivatives, including 3-Amino-1H-indazole-5-carbonitrile, have been involved in various chemical reactions. These reactions include Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Other reactions involve the use of catalysts and solvents .Physical And Chemical Properties Analysis

3-Amino-1H-indazole-5-carbonitrile is a white to yellow solid . It has a molecular weight of 158.16 . The storage temperature is +4C .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Indazole derivatives have been studied for their potential in inhibiting cell growth, particularly in cancer cell lines. For instance, certain compounds have shown effectiveness against colon and melanoma cell lines with low GI 50 values, indicating potent antitumor activity .

Anti-Inflammatory Properties

Some indazole compounds have demonstrated significant anti-inflammatory effects. Derivatives have been compared to indomethacin, a standard anti-inflammatory drug, and have shown comparable inhibition of paw edema .

COX-2 Inhibition

Indazole derivatives have been investigated for their effect on cyclo-oxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain. Novel inhibitors based on the indazole moiety have been explored for their potential therapeutic applications in conditions like osteoarthritis .

Synthesis of Novel Compounds

The structural motif of 3-Amino-1H-indazole-5-carbonitrile serves as a building block for the synthesis of various novel compounds with potential biological activities. Its utility in synthetic chemistry can lead to the development of new drugs and materials .

Fluorine Substitution and Biological Activity

Research has indicated that the substitution pattern on the indazole ring, particularly with fluorine atoms, can significantly affect biological activity. This suggests that 3-Amino-1H-indazole-5-carbonitrile could be modified to enhance its antitumor properties .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Amino-1H-indazole-5-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities . For instance, some indazole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Indazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes that contribute to their therapeutic potential.

Result of Action

For example, some indazole derivatives have demonstrated the ability to inhibit cell growth .

Eigenschaften

IUPAC Name |

3-amino-1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYIVVNEIXBKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501826 |

Source

|

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20925-62-6 |

Source

|

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)